4-(Aminooxy)butanoic acid hydrochloride is a chemical compound that plays a significant role in various scientific applications, particularly in biochemistry and pharmacology. This compound is recognized for its unique properties and potential therapeutic uses, especially in the context of enzyme inhibition and as a research tool in biological studies.
4-(Aminooxy)butanoic acid hydrochloride can be synthesized through various chemical methods, often involving the reaction of butanoic acid derivatives with aminooxy compounds. It is available from specialized chemical suppliers and is used primarily in laboratory settings.
This compound is classified as an aminooxy acid, which is a category of compounds that contain an amino group and an oxy functional group. It is also categorized under organic compounds due to its carbon-based structure.
The synthesis of 4-(Aminooxy)butanoic acid hydrochloride generally involves the following steps:
The molecular structure of 4-(Aminooxy)butanoic acid hydrochloride can be represented as follows:
The structure consists of a butanoic acid backbone with an aminooxy group attached to one of the carbon atoms. This configuration allows for specific interactions with biological targets.
4-(Aminooxy)butanoic acid hydrochloride can participate in various chemical reactions, primarily due to its amino and carboxylic functional groups:
In biochemical contexts, 4-(Aminooxy)butanoic acid hydrochloride acts primarily as an enzyme inhibitor. It interacts with specific enzymes by mimicking substrate structures or binding sites, thereby blocking enzymatic activity.
4-(Aminooxy)butanoic acid hydrochloride has several important applications in scientific research:
This compound's unique properties make it valuable for researchers exploring new biochemical pathways and therapeutic strategies. Its role as an enzyme inhibitor highlights its potential impact on drug discovery and development efforts.
The introduction of the aminooxy (‒O‒NH₂) group into aliphatic carboxylic acid frameworks represents a key synthetic challenge. One advanced method involves reductive amination of γ-ketobutyric acid precursors with hydroxylamine derivatives under controlled conditions. This process utilizes ammonium chloride buffers (pH 4.5–5.5) to stabilize the reactive oxime intermediate, followed by selective reduction using sodium cyanoborohydride to yield 4-(aminooxy)butanoic acid intermediates. This pathway achieves ∼78% yield with ≥95% purity, minimizing side products like nitrile formation [2].
An alternative direct O-alkylation strategy employs tert-butyl 4-bromobutyrate as the starting material. Reaction with N-hydroxyphthalimide introduces the protected aminooxy moiety, with subsequent hydrazine-mediated deprotection liberating the free aminooxy acid. Critical optimization involves temperature modulation (0–5°C during deprotection) to prevent N‒O bond cleavage, followed by hydrochloric acid-mediated salt formation to crystallize the final product. This method achieves 82% yield at the salt formation stage [2] [3].
Table 1: Comparative Synthetic Pathways for Aminooxy Functionalization
Method | Key Reagents | Reaction Conditions | Yield (%) | Purity |
---|---|---|---|---|
Reductive Amination | NH₂OH·HCl, NaBH₃CN | pH 5.0, 25°C, 12 h | 78 | ≥95% |
Direct O-Alkylation | tert-butyl 4-bromobutyrate, NHPI | 0–5°C (deprotection) | 82 | ≥97% |
Carbodiimide Coupling | EDC, NH₂O-Bn | RT, anhydrous DMF | 68 | 90% |
A third approach uses carbodiimide-mediated coupling between Boc-protected hydroxylamine and 4-bromobutyric acid. While operationally simpler, this route suffers from lower yields (68%) due to competitive lactonization and requires rigorous purification to remove dicyclohexylurea byproducts. The hydrochloride salt formation step effectively isolates the product from these impurities [1] [3].
The conversion of 4-(aminooxy)butanoic acid to its hydrochloride salt demands precise solvent engineering to balance crystallinity, yield, and stability. Anhydrous ethanol emerges as the optimal solvent due to its dual role: protonating the aminooxy group while solubilizing the carboxylic acid precursor. Precipitation occurs at 4°C with 0.8–1.2 equivalents of hydrochloric acid, yielding needle-like crystals with consistent stoichiometry (1:1 acid: HCl) and minimal hydrate formation [2] [6].
Systematic solvent screening reveals critical tradeoffs:
Table 2: Solvent Optimization for Hydrochloride Crystallization
Solvent | HCl Equivalents | Temperature (°C) | Yield (%) | Purity | Key Observation |
---|---|---|---|---|---|
Ethanol | 1.0 | 4 | 92 | 98.5% | Optimal balance |
Methanol | 1.2 | -20 | 85 | 95% | Methyl ester formation |
Isopropanol | 0.9 | 25 | 70 | 99% | Low solubility |
Acetonitrile | 1.1 (gas) | 4 | 88 | 99.2% | Specialized equipment needed |
Counterion stoichiometry profoundly impacts crystal morphology. Sub-stoichiometric HCl (≤0.7 eq) yields hygroscopic solids, while excess HCl (>1.5 eq) promotes decomposition via N‒O bond cleavage. The optimal 1.0–1.2 eq range ensures both stability and crystallinity, with salt formation confirmed by characteristic FT-IR shifts: N‒O stretch at 980 cm⁻¹ and carboxylate C=O at 1720 cm⁻¹ [1] [3].
Solid-phase synthesis addresses batch inconsistency in traditional solution-phase methods. The Wang resin-linked strategy immobilizes Fmoc-protected 4-bromobutyrate through ester linkages. Nucleophilic displacement with N-Boc-hydroxylamine (30% w/v in DMF, 60°C, 8 h) installs the protected aminooxy group, followed by simultaneous TFA-mediated cleavage and deprotection. This continuous-flow method achieves 85% yield at decagram scale with residual bromide content <50 ppm [1] [3].
Critical advancements include:
Table 3: Solid-Phase Synthesis Parameters and Outcomes
Parameter | Condition 1 | Condition 2 | Optimized |
---|---|---|---|
Resin Type | Wang resin (0.7 mmol/g) | Merrifield resin (1.0 mmol/g) | Wang resin (1.0 mmol/g) |
Coupling Reagent | DIC/HOBt | PyBOP | DIC/HOAt |
Displacement Temperature | 50°C | 70°C | 60°C (MW-assisted) |
Final Yield | 76% | 80% | 85% |
Purity (HPLC) | 92% | 95% | 98% |
Continuous hydrogenation replaces hydrazine deprotection in flow reactors. A 5% Pd/C packed-bed reactor reduces N-phthaloyl intermediates under mild H₂ pressure (15 psi), eliminating carcinogenic byproducts. Integrated nanofiltration (200 Da MWCO) removes catalyst residues before acidification, meeting pharmaceutical-grade specifications with throughput of 1.2 kg/day [1] [2].
Comprehensive Compound Data
Table 4: Key Identifiers for 4-(Aminooxy)butanoic Acid Hydrochloride
Property | Value |
---|---|
CAS Registry Number | 3106-67-0 |
IUPAC Name | 4-(Aminooxy)butanoic acid hydrochloride |
Molecular Formula | C₄H₁₀ClNO₃ |
Molecular Weight | 155.58 g/mol |
SMILES Notation | NOCCCC(=O)O.Cl |
Key Suppliers | Santa Cruz Biotechnology, Arctom Scientific |
Note: All synthetic data presented are derived from peer-reviewed methodologies and scaled under current Good Manufacturing Practices (cGMP) guidelines.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: